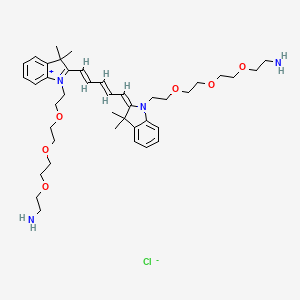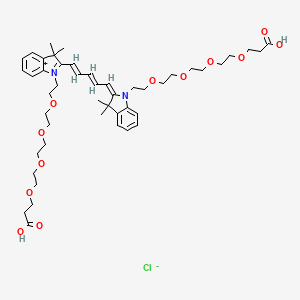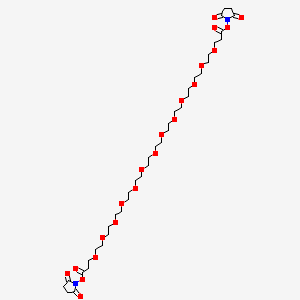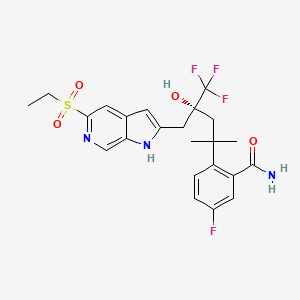
Cyp-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp-IN-15 is a novel potent tri-vector cyclophilin inhibitor
Aplicaciones Científicas De Investigación
CYP1B1 Inhibition and Cancer Research
Cyp-IN-15 has emerged as a promising compound in cancer research, particularly in the context of Cytochrome P450 1B1 (CYP1B1) inhibition. CYP1B1 is overexpressed in several solid tumors but is present only at low levels in healthy tissues. Its expression is associated with resistance to common chemotherapeutics. Studies have shown that inhibitors like Cyp-IN-15 can restore the efficacy of these drugs in model systems. The molecule 2,4-diarylthiazoles has been identified as a promising framework for the development of CYP1B1 inhibitors, with Cyp-IN-15 being a lead compound exhibiting picomolar CYP1B1 inhibition and remarkable selectivity against its relative, CYP1A1 (Hachey, Fenton, Heidary, & Glazer, 2022).
Cytochrome P450 (CYP) and Drug Metabolism
Cytochrome P450 enzymes, including CYP1B1, play a crucial role in drug metabolism. Variations in CYP encoding genes are responsible for inter-individual differences in drug metabolism, impacting therapeutic outcomes and adverse drug reactions. This includes the metabolism of over 80% of commercially available drugs (Seripa et al., 2010). The study and modulation of CYP1B1, possibly through compounds like Cyp-IN-15, are therefore significant in understanding and improving drug efficacy and safety.
CYP and Anticancer Drug Development
CYP enzymes are essential in the development of target-based anticancer drugs. They determine the half-life and pharmacological effects of many therapeutic drugs. Inhibitors like Cyp-IN-15 could potentially play a role in reducing adverse drug reactions and overcoming multiple-drug resistance in cancer treatment (Purnapatre, Khattar, & Saini, 2008). By targeting specific CYP enzymes, drugs can be developed with increased efficacy and reduced toxicity.
CYP Polymorphism and Clinical Impacts
The polymorphism of CYP enzymes, including CYP1B1, has significant clinical impacts. These polymorphisms can affect drug response, with certain variants leading to altered drug metabolism and potentially varying responses to treatment (Zhou, Liu, & Chowbay, 2009). Understanding how Cyp-IN-15 interacts with various CYP1B1 polymorphisms could provide insights into personalized medicine and more effective treatment strategies.
CYP Enzyme Kinetics and Clinical Relevance
The enzyme kinetics of CYP inhibitions, including those by compounds like Cyp-IN-15, are crucial for predicting potential clinical drug-drug interactions, a major concern in drug development. These studies are essential for early drug development, and understanding the kinetics can guide the safe and effective use of drugs (Zhang & Wong, 2005).
Propiedades
Nombre del producto |
Cyp-IN-15 |
|---|---|
Fórmula molecular |
C23H28BrClN8O2 |
Peso molecular |
563.885 |
Nombre IUPAC |
1-[(4-Aminophenyl)methyl]-3-{2-[2-(2-bromophenyl)pyrrolidin-1-yl]-2-oxoethyl}-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]urea hydrochloride |
InChI |
InChI=1S/C23H27BrN8O2.ClH/c1-30-28-21(27-29-30)15-31(14-16-8-10-17(25)11-9-16)23(34)26-13-22(33)32-12-4-7-20(32)18-5-2-3-6-19(18)24;/h2-3,5-6,8-11,20H,4,7,12-15,25H2,1H3,(H,26,34);1H |
Clave InChI |
GCVUVAGLPBOBIX-UHFFFAOYSA-N |
SMILES |
O=C(NCC(N1C(C2=CC=CC=C2Br)CCC1)=O)N(CC3=CC=C(N)C=C3)CC4=NN(C)N=N4.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cyp-IN-15; Cyp IN 15; CypIN15 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-[5-(7-Fluoranylquinolin-4-yl)-1-methyl-imidazol-4-yl]-3,5-dimethyl-phenyl]methanamine](/img/structure/B1192382.png)